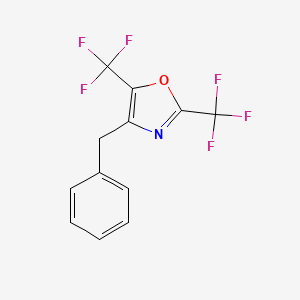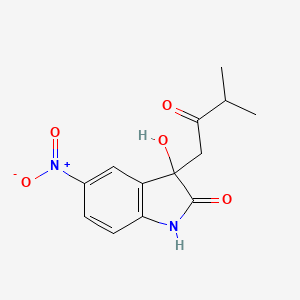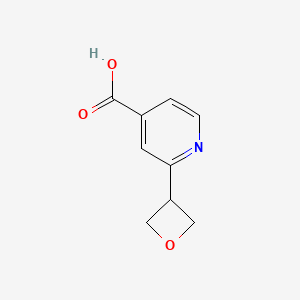![molecular formula C15H21NO4 B13999499 Diethyl[(3,4-dimethylphenyl)amino]propanedioate CAS No. 6939-60-2](/img/structure/B13999499.png)
Diethyl[(3,4-dimethylphenyl)amino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is an organic compound with a complex structure It is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dimethylphenylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(3,4-dimethylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Diethyl[(3,4-dimethylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Diethyl[(3,4-dimethylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Diethyl[(3,4-dimethylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Diethyl[(2,3-dimethylphenyl)amino]propanedioate
- Diethyl[(3,4-dimethoxyphenyl)amino]propanedioate
Uniqueness
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
特性
CAS番号 |
6939-60-2 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
diethyl 2-(3,4-dimethylanilino)propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-5-19-14(17)13(15(18)20-6-2)16-12-8-7-10(3)11(4)9-12/h7-9,13,16H,5-6H2,1-4H3 |
InChIキー |
GTKWBWOLLYGURN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


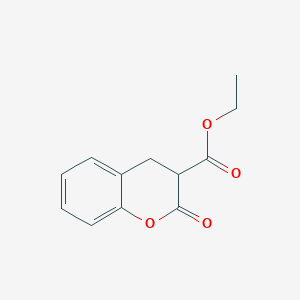
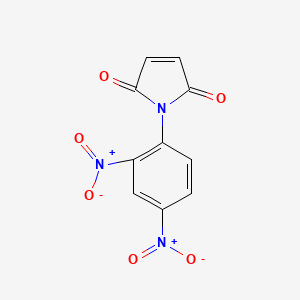

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
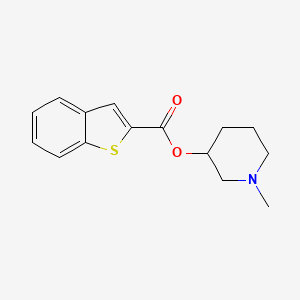
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
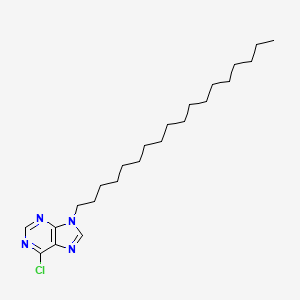
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
